2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile
Overview
Description
2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile is an organic compound that features both pyridine and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile typically involves the reaction of pyridine derivatives with pyrrolidine and acetonitrile under specific conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: where a pyridine derivative reacts with a pyrrolidine derivative in the presence of a base.
Cyclization reactions: involving the formation of the pyrrolidine ring from appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:
Continuous flow reactors: for efficient and scalable synthesis.
Catalytic processes: to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form corresponding oxides.
Reduction: leading to the formation of reduced derivatives.
Substitution: where functional groups on the pyridine or pyrrolidine rings are substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: as a building block for more complex molecules.
Biology: for studying interactions with biological targets.
potential use as a pharmaceutical intermediate or active compound.Industry: in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: of enzymes, inhibiting or activating their function.
Interacting with receptors: to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)ethanol
- 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)propanoic acid
Uniqueness
2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile is unique due to its specific combination of pyridine and pyrrolidine rings, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-pyridin-3-yl-2-pyrrolidin-1-ylacetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGUUPTXLSESMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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